1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of 1-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation reaction between 3-chlorobenzaldehyde and 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of drugs targeting specific bacterial and fungal infections.
Industry: May be used in the synthesis of materials with specific properties, such as photosensitive materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include enzymes involved in cell wall synthesis and membrane function. The pathways affected by this compound are crucial for the survival and proliferation of microbial cells .
Comparison with Similar Compounds
Similar compounds include other Schiff bases and heterocyclic compounds with antimicrobial properties. Some examples are:
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
- Pyrrolidine derivatives
- Indole derivatives
Compared to these compounds, 1-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific structural features, such as the presence of the chlorophenyl group and the pyridine ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN3O |
---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
1-[(E)-(3-chlorophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3O/c1-10-6-11(2)19(15(20)14(10)8-17)18-9-12-4-3-5-13(16)7-12/h3-7,9H,1-2H3/b18-9+ |
InChI Key |
VPDMVPMHRPKBOX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)Cl)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)Cl)C#N)C |
Origin of Product |
United States |
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